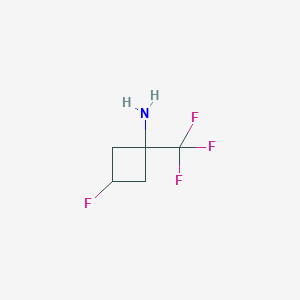

3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine

Description

Properties

Molecular Formula |

C5H7F4N |

|---|---|

Molecular Weight |

157.11 g/mol |

IUPAC Name |

3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine |

InChI |

InChI=1S/C5H7F4N/c6-3-1-4(10,2-3)5(7,8)9/h3H,1-2,10H2 |

InChI Key |

LBOVXFUYPYYPCS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C(F)(F)F)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluoroalkene with a trifluoromethylating agent, followed by amination to introduce the amine group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are also crucial due to the reactive nature of fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The unique structural features of 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine make it a valuable candidate for drug development. Its trifluoromethyl group enhances metabolic stability and bioavailability, which are critical for therapeutic efficacy. The compound has shown potential in the design of novel pharmaceuticals, particularly in oncology, where it has demonstrated anticancer properties comparable to established chemotherapeutic agents like cisplatin .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Anticancer Properties : It has been noted for its ability to inhibit tumor growth across various cancer cell lines, likely through mechanisms such as apoptosis induction and disruption of the cell cycle.

- Enzyme Interaction : The compound can effectively bind to specific enzymes, such as reverse transcriptase, which plays a crucial role in retroviral replication .

Materials Science

Development of New Materials

The rigid cyclobutane ring structure and the electron-withdrawing trifluoromethyl group can be utilized in the creation of materials with specific electronic properties. These characteristics make it suitable for applications in organic electronics and photonic devices .

Biological Research

Building Blocks for Biologically Active Molecules

this compound serves as a building block for synthesizing various biologically active molecules. Its derivatives have been explored for their potential roles in biochemical pathways and mechanisms, aiding in the understanding of complex biological processes .

Industrial Applications

Potential Industrial Uses

The compound's unique properties may also find applications in industrial settings, particularly in the synthesis of specialty chemicals and agrochemicals. Its ability to modify the lipophilicity and metabolic stability of other compounds can enhance their performance in various formulations .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in vitro. The mechanism involved apoptosis induction and cell cycle arrest, indicating its potential as a lead compound for new cancer therapies .

Case Study 2: Synthesis of Building Blocks

Research highlighted the synthesis of novel cyclobutane-containing building blocks starting from 3-methylene-1-(trifluoromethyl)cyclobutane derivatives. These compounds were shown to be promising for further applications in drug discovery due to their structural versatility and biological activity .

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₅H₈F₄N (base compound); the hydrochloride salt is C₅H₉ClF₄N.

- Molecular Weight : ~194.58 g/mol (hydrochloride form, calculated).

- CAS Number: Not explicitly listed in the evidence, but related compounds (e.g., cis-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride) have CAS 2227198-26-5 .

- Structural Features : The cyclobutane ring introduces strain, while fluorine and -CF₃ groups contribute to high electronegativity and steric hindrance.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties of Selected Cyclobutane Amines

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) vs.

- Fluorine Position: The 3-fluoro substituent in the target compound introduces additional dipole moments and conformational rigidity compared to non-fluorinated analogs like 1-(trifluoromethyl)cyclobutan-1-amine .

- Aromatic vs. Aliphatic : Compounds with aromatic substituents (e.g., 3-(3-chlorophenyl)cyclobutan-1-amine) exhibit distinct solubility and reactivity profiles due to π-system interactions .

Biological Activity

3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine is a cyclic organic compound notable for its unique structural features, including a cyclobutane ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 157.11 g/mol. The trifluoromethyl group is known for imparting high electronegativity and unique stereoelectronic properties, which enhance the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and disruption of the cell cycle. A study demonstrated that this compound effectively reduced cell viability in breast cancer cells, with IC50 values indicating potent activity (Table 1).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the development of new antibiotics.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to growth and inflammation. The trifluoromethyl group enhances binding affinity to these targets, potentially increasing the compound's efficacy.

Case Studies

A recent study published in a peer-reviewed journal explored the synthesis and biological evaluation of several derivatives of this compound. These derivatives were tested for their ability to inhibit cancer cell growth and showed varying degrees of activity based on structural modifications.

Case Study Summary:

| Compound Derivative | Activity Level (IC50 µM) | Notes |

|---|---|---|

| Derivative A | 8.0 | Enhanced potency due to additional fluorine substitution |

| Derivative B | 20.0 | Moderate activity; structural rigidity reduced efficacy |

| Derivative C | 5.0 | Significant improvement in anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.